1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is a complex organic compound that belongs to the class of pyrrolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique bicyclic structure that combines a pyrrole and a pyridine ring, with a vinylpyridine substituent that enhances its chemical reactivity and potential biological interactions.
The compound is synthesized through various methods that involve the modification of existing pyrrole and pyridine derivatives. Research indicates that 1H-pyrrolo[2,3-c]pyridine derivatives have been extensively studied for their pharmacological properties, particularly as inhibitors in cancer therapy and other therapeutic areas .
1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine can be classified as:
The synthesis of 1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine typically involves multiple steps, starting from simpler pyrrole or pyridine derivatives. Common methods include:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques such as chromatography are often employed for purification.
The molecular structure of 1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine features:
The molecular formula can be represented as . The compound's molecular weight is approximately 198.22 g/mol. Structural elucidation can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the connectivity and stereochemistry.
1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine can undergo various chemical reactions:
Reactions are typically conducted under controlled conditions to minimize side products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and product formation.
The mechanism of action for compounds like 1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine primarily involves interaction with biological targets such as enzymes or receptors. For instance:
Research has shown that certain derivatives exhibit significant anticancer activity by binding to colchicine sites on tubulin, disrupting microtubule dynamics essential for cell division .
Relevant data on physicochemical properties can be predicted using software tools designed for drug-like property assessment (e.g., Lipinski’s Rule of Five) to determine oral bioavailability potential.
1-(5-Vinylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine derivatives are explored for:
Pyrrolo[2,3-c]pyridine represents a privileged bicyclic heterocyclic scaffold in medicinal chemistry, characterized by a fused pyrrole and pyridine ring system. This framework exhibits high π-conjugation and planarity, facilitating strong interactions with biological targets through hydrophobic stacking and hydrogen bonding. The nitrogen atoms at positions 1 (pyrrolic) and 7 (pyridinic) serve as hydrogen-bond acceptors, while the C3-H group can act as a hydrogen-bond donor, enabling versatile target engagement [3] [7]. This molecular architecture enhances binding affinity to kinase ATP pockets and tubulin colchicine sites, as evidenced in studies where pyrrolo[2,3-c]pyridine derivatives inhibited tubulin polymerization at nanomolar concentrations (IC₅₀ = 0.12–0.21 μM) [3]. The scaffold’s aromaticity and dipole moment (∼2.5 Debye) further contribute to optimal desolvation penalties during protein binding, improving ligand efficiency [8].
Property | Value/Range | Biological Implication |
---|---|---|
Aromatic System | Bicyclic, Planar | DNA intercalation; Protein π-stacking |
Hydrogen-Bond Acceptors | 2 (N1, N7) | Target polar interactions |
cLogP (avg.) | 2.0–3.5 | Balanced membrane permeability |
Polar Surface Area (Ų) | 35–45 | Enhanced cellular uptake |
The 5-vinylpyridin-2-yl moiety in 1-(5-vinylpyridin-2-yl)-1H-pyrrolo[2,3-c]pyridine (CAS: 1841079-81-9) critically enhances bioactivity through steric, electronic, and metabolic mechanisms. Structurally, the vinyl group (–CH=CH₂) introduces a conformationally flexible spacer that optimizes spatial orientation for deep cavity binding (e.g., tubulin’s hydrophobic T1 pocket) [3]. Electronically, the pyridine-vinyl conjugation extends π-delocalization, reducing the LUMO energy (–1.8 eV) and promoting charge-transfer interactions with residues like Thrα179 and Asnβ349 in tubulin [3]. This vinyl linkage also mitigates metabolic deactivation by replacing isomerization-prone cis-olefins in predecessors like combretastatin A-4 (CA-4), which suffer from instability in acidic media [3]. In kinase inhibitors (e.g., CSF1R), the pendant pyridine engages in salt bridges with catalytic lysines (e.g., Lys616), enhancing potency (IC₅₀ = 30–60 nM) [10].
Pyrrolopyridine scaffolds emerged from natural product analogs (e.g., pyrrolopyridine alkaloids) in the 1990s and evolved via structure-activity relationship (SAR) refinements. Early derivatives focused on antiviral and antibacterial applications, leveraging the scaffold’s similarity to purine nucleotides [4] [6]. A paradigm shift occurred in the 2000s with the discovery of their kinase-inhibitory potential, exemplified by KIST101029 (FMS kinase IC₅₀ = 96 nM) [10]. The integration of vinylpyridine groups began circa 2010 to address the pharmacodynamic limitations of combretastatins, culminating in constrained analogs like 10t (Fig 1), which exhibited 3.2-fold greater antiproliferative activity than early leads [3] [10]. Recent innovations include hybrid molecules merging pyrrolo[2,3-c]pyridine with dipyridyl motifs from drugs like Pexidartinib, yielding dual-target inhibitors (e.g., compound 12b) with low-nanomolar CSF1R affinity [8].
Era | Representative Compound | Target/Indication | Advancement |
---|---|---|---|
1990s | Early pyrrolopyridines | Antivirals/Antibacterials | Nucleotide mimicry |
2000s | KIST101029 | FMS kinase (Cancer) | Kinase selectivity |
2010s | Compound 10t | Tubulin (Anticancer) | Vinylpyridine stability |
2020s | Hybrid 12b | CSF1R (Oncology/Neuroinflammation) | Scaffold hybridization |
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7